N-(3-methyl-1-adamantyl)acetamide
Overview
Description
N-(3-methyl-1-adamantyl)acetamide is an organic compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound features an adamantane core with a methyl group at the 3-position and an acetamide functional group. The rigid and bulky structure of adamantane imparts unique physical and chemical properties to its derivatives, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methyl-1-adamantyl)acetamide can be synthesized through several methods. One common approach involves the Ritter reaction, where 3-methyl-1-adamantyl chloride reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide . Another method involves the reaction of 3-methyl-1-adamantylamine with acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-adamantyl)acetamide undergoes various chemical reactions, including:
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products
Oxidation: this compound oxide
Reduction: N-(3-methyl-1-adamantyl)methylamine
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
N-(3-methyl-1-adamantyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting viral replication or modulating neurotransmitter release, similar to other adamantane derivatives . The rigid structure of the adamantane core allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
N-(3-methyl-1-adamantyl)acetamide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. Its methyl group at the 3-position and acetamide functional group make it distinct from other adamantane derivatives, potentially offering different reactivity and biological activity .
Biological Activity
N-(3-methyl-1-adamantyl)acetamide is a compound derived from the adamantane structure, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and comparative analysis with other adamantane derivatives, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and features a unique adamantyl moiety that contributes to its lipophilicity and biological interactions. The compound's structure includes an acetamide group attached to the 3-position of the adamantane framework, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to inhibit viral replication and modulate neurotransmitter release, similar to other adamantane derivatives such as amantadine and rimantadine, which are known for their antiviral properties .
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against influenza viruses. Its mechanism involves blocking the M2 ion channel of the virus, thereby preventing viral uncoating and replication. This action is akin to that of amantadine, a well-established antiviral agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of adamantane, including this compound, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds incorporating the adamantyl group have demonstrated higher lipophilicity, enhancing their ability to penetrate bacterial membranes .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, this compound has been investigated for anti-inflammatory effects. In animal models, it has shown promising results in reducing inflammation associated with carrageenan-induced edema. This suggests potential applications in treating inflammatory conditions .
Comparative Analysis with Other Adamantane Derivatives
Compound Name | Antiviral Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Amantadine | High | Low | Low |
Rimantadine | High | Moderate | Low |
Memantine | Low | Low | Moderate |
This table illustrates the comparative biological activities of this compound against other notable adamantane derivatives. While it shows moderate antiviral activity compared to amantadine and rimantadine, it excels in antimicrobial properties.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited influenza virus replication in vitro. The study highlighted its potential as a therapeutic candidate against influenza strains resistant to conventional treatments .
- Antimicrobial Testing : In a series of tests against various pathogens, this compound exhibited significant antibacterial activity. Compounds derived from adamantane were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results .
- Inflammation Model : In a rat model of paw edema induced by carrageenan, administration of this compound resulted in a statistically significant reduction in swelling compared to control groups, indicating its potential utility in managing inflammatory disorders .
Properties
IUPAC Name |
N-(3-methyl-1-adamantyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(15)14-13-6-10-3-11(7-13)5-12(2,4-10)8-13/h10-11H,3-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVSQCVSVDXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306702 | |
Record name | N-(3-methyl-1-adamantyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-09-6 | |
Record name | NSC179381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-methyl-1-adamantyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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